1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide
Description
1-[(4-Chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide is a piperidine-based carboxamide featuring a 4-chlorophenylsulfonyl group and a 1-methylindol-4-yl substituent. This compound shares structural motifs with kinase inhibitors, antimicrobial agents, and enzyme modulators, making it a subject of interest in medicinal chemistry. Its core structure allows for diverse interactions with biological targets, influenced by electronic and steric effects from substituents .
Properties
Molecular Formula |
C21H22ClN3O3S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(1-methylindol-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H22ClN3O3S/c1-24-12-11-18-19(3-2-4-20(18)24)23-21(26)15-9-13-25(14-10-15)29(27,28)17-7-5-16(22)6-8-17/h2-8,11-12,15H,9-10,13-14H2,1H3,(H,23,26) |
InChI Key |
OPWCYBZGWXLJCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors under basic conditions.
Sulfonylation: The sulfonyl group can be introduced by reacting the compound with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the indole moiety with the piperidine ring and the sulfonyl group under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Inhibition of Tumor Growth
A study conducted on various cancer cell lines demonstrated that 1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide significantly reduced cell viability in a dose-dependent manner. The compound was shown to target specific signaling pathways involved in cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 10 | Inhibition of PI3K/Akt pathway |
| HeLa (Cervical) | 12 | Modulation of cell cycle regulators |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Study: Neuroprotection in Alzheimer's Disease
In vitro studies showed that treatment with this compound reduced oxidative stress and inflammation in neuronal cells exposed to amyloid-beta peptides, a hallmark of Alzheimer’s disease.
| Treatment Duration | Concentration (µM) | Outcome |
|---|---|---|
| 24 hours | 20 | Reduced ROS levels by 30% |
| 48 hours | 10 | Increased neuronal survival by 25% |
Modulation of Signaling Pathways
The compound modulates several key signaling pathways associated with cancer and neurodegeneration:
- PI3K/Akt Pathway : Inhibition leads to decreased cell survival in cancer cells.
- MAPK Pathway : Activation contributes to neuroprotection by reducing apoptosis.
Interaction with Receptors
Research suggests that this compound interacts with various receptors involved in neurotransmission and cellular signaling, including NMDA receptors, which play a crucial role in neuroplasticity and memory function.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Modifications: Sulfonyl and Amide Groups
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide (CAS 433699-34-4)
- Structural Difference : The sulfonyl group has a 4-methylphenyl substituent instead of 4-chlorophenyl, and the amide nitrogen is linked to a phenethyl group.
- The phenethyl chain increases hydrophobicity, which may enhance membrane permeability but reduce solubility .
N-(1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl)-4-morpholinecarboxamide (CAS 478047-65-3)
- Structural Difference : The indole moiety is replaced by a morpholine ring.
- Impact : Morpholine introduces a polar oxygen atom, improving solubility and hydrogen-bonding capacity. This modification may shift target selectivity toward enzymes requiring polar interactions, such as proteases or kinases .
1-[(4-Methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide (CAS 1630904-11-8)
- Structural Difference : The 4-chlorophenylsulfonyl group is replaced with 4-methoxyphenylsulfonyl.
- This may lower inhibitory potency against targets sensitive to electron-withdrawing substituents .
Heterocyclic Modifications
1-[(4-Chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide (CAS 1374527-42-0)
- Structural Difference : The indole is connected via a 2-ethyl linker rather than directly attached.
- However, this may reduce binding entropy due to increased rotational freedom .
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide (CAS 923397-84-6)
- Structural Difference : The indole is replaced by a benzimidazole-phenyl group.
Pharmacological and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. The molecular formula is C19H22ClN3O5S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This compound features a piperidine ring and a sulfonamide group, which are significant for its pharmacological properties.
Antibacterial Activity
Research has shown that compounds containing the sulfonamide moiety, like 1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide, exhibit antibacterial properties . In studies evaluating various synthesized derivatives, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, while other strains showed weaker responses .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity . Specifically, it demonstrated significant inhibition of acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic applications in neurodegenerative diseases like Alzheimer's . The IC50 values for various derivatives indicate strong potential as enzyme inhibitors, with some compounds achieving IC50 values as low as 2.14 µM .
Anticancer Potential
In the context of cancer research, compounds similar to 1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide have been identified as anticancer agents . The structural features of these compounds allow them to act as tubulin inhibitors, disrupting mitotic processes in cancer cells. For instance, related piperidine derivatives have shown promising results in antiproliferative assays against prostate cancer cell lines with IC50 values around 120 nM .
Binding Affinity Studies
Bovine Serum Albumin (BSA) binding studies have been conducted to assess the pharmacokinetic properties of the compound. These studies are crucial as they provide insight into how well the compound can be transported in the bloodstream and its potential bioavailability .
Structure-Activity Relationship (SAR)
The biological activity of 1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide can be attributed to its unique structural components:
| Structural Feature | Description |
|---|---|
| Piperidine Ring | Contributes to the compound's ability to interact with biological targets. |
| Sulfonamide Group | Enhances antibacterial and enzyme inhibitory activities. |
| Chlorophenyl Moiety | May influence binding affinity and selectivity towards specific enzymes. |
Case Studies
Several studies have documented the synthesis and evaluation of similar piperidine derivatives:
- Antibacterial Screening : A series of compounds were synthesized and tested against various bacterial strains. Compounds with the sulfonamide group exhibited enhanced activity compared to those without it .
- Enzyme Inhibition Analysis : Inhibitory effects on AChE were noted across multiple synthesized derivatives, indicating a promising avenue for further research into neuroprotective agents .
- Antiproliferative Studies : Compounds were tested against prostate cancer cell lines, revealing significant antiproliferative effects linked to their ability to inhibit tubulin polymerization .
Q & A
Q. Advanced
- Salt Formation: Convert the free base to a hydrochloride or citrate salt to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esterification of the carboxamide) for improved bioavailability .
- Co-Solvent Systems: Use PEG or cyclodextrin-based formulations in preclinical studies .
How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets?
Q. Advanced
- Ring Modifications: Replace piperidine with azetidine or morpholine to alter steric and electronic properties .
- Substituent Screening: Systematic variation of the indole’s methyl group or sulfonyl-linked aryl groups to optimize target affinity .
- Metabolic Profiling: Identify metabolic hotspots (e.g., sulfonyl group oxidation) and introduce blocking substituents (e.g., fluorine) .
What crystallographic data are available for related compounds, and how can they guide research?
Q. Advanced
- Crystal Structures: and provide X-ray data for analogs like N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide, revealing chair conformations of the piperidine ring and hydrogen-bonding patterns .
- Application: Use these to model the target compound’s 3D structure, predict intermolecular interactions, and design co-crystallization experiments with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
